Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-6-5-9-3-4-10(13(14)16-2)7-11(9)8-12/h5-6,8,10H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHVETGTLVYZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)C(=O)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516678 | |
| Record name | Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65844-56-6 | |
| Record name | Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanistic Insights :
The reaction proceeds via nucleophilic attack of hydroxide or water on the carbonyl carbon, followed by elimination of methanol. The methoxy group at position 7 stabilizes the intermediate through electron donation, enhancing reaction efficiency .
Nucleophilic Substitution at the Methoxy Group
The methoxy group participates in demethylation or substitution reactions under strong Lewis acid conditions.
Key Observation :
BBr₃ selectively cleaves the methoxy group without affecting the ester functionality, enabling precise functionalization.
Reduction of the Ester Group
The ester moiety is reduced to primary alcohols or aldehydes using hydride reagents.
| Reagents/Conditions | Product | Yield | Selectivity |
|---|---|---|---|
| LiAlH₄, THF, 0°C → RT (2h) | 7-Methoxy-1,2,3,4-THN-2-methanol | 88% | Complete reduction to alcohol |
| DIBAL-H, toluene, −78°C (1h) | 7-Methoxy-1,2,3,4-THN-2-carbaldehyde | 73% | Partial reduction to aldehyde |
Comparative Analysis :
LiAlH₄ provides full reduction to the alcohol, while DIBAL-H offers controlled partial reduction, preserving the tetrahydronaphthalene ring integrity.
Aromatic Electrophilic Substitution
The electron-rich tetrahydronaphthalene ring undergoes nitration and sulfonation.
Regiochemical Notes :
Substituents direct incoming electrophiles to specific positions: the methoxy group (strongly electron-donating) directs nitration to the meta position, while the ester group influences sulfonation para to itself .
Catalytic Hydrogenation and Ring Modifications
The compound serves as a substrate for hydrogenation and ring-opening reactions.
Applications :
Hydrogenation products are intermediates in steroid-like molecule synthesis, while ozonolysis derivatives are used in fragment-based drug design .
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings for C–C bond formation.
| Reagents/Conditions | Product | Yield | Coupling Type |
|---|---|---|---|
| Suzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃) | 7-Methoxy-2-(aryl)-1,2,3,4-THN-carboxylate | 80–90% | Aryl boronic acid coup |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The compound's mechanism of action appears to involve disrupting bacterial cell walls and inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines in immune cells. This indicates potential therapeutic uses in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for functional group modifications that can lead to the development of more complex molecules. For instance, it can be utilized in the synthesis of more complex naphthalene derivatives which are valuable in pharmaceuticals and agrochemicals .
Chiral Resolution
The compound is also being investigated for its role in chiral resolution processes. It has been used as a resolving agent to separate enantiomers of various compounds with biological activity. This application is particularly significant in the pharmaceutical industry where the efficacy and safety of drugs can be highly dependent on their stereochemistry .
Material Science
Polymer Production
In material science, this compound has been examined for its potential use in polymer production. Its chemical structure lends itself to incorporation into polymer matrices that require enhanced thermal stability and mechanical properties. Such polymers could find applications in coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and ester groups can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Positional Isomers and Functional Group Variations
2.1.1 7-Methoxy-1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid (CAS 85858-95-3)
This positional isomer substitutes the carboxylate group at the 1-position instead of the 2-position. While sharing the same molecular formula (C₁₂H₁₄O₃), this difference significantly impacts polarity and acidity. The 1-carboxylic acid derivative is more acidic due to proximity to the aromatic ring, whereas the 2-carboxylate ester in the target compound enhances lipophilicity, influencing bioavailability in drug design .
2.1.2 Methyl 1-Oxo-1,2,3,4-Tetrahydronaphthalene-2-Carboxylate (CAS 7442-52-6)
The presence of a ketone group at the 1-position introduces additional reactivity, such as susceptibility to nucleophilic attacks or reductions. This contrasts with the target compound, where the absence of a ketone limits such transformations but improves stability under basic conditions .
Substituent Modifications
2.2.1 Methyl 7-Bromo-2-Methyl-1-Oxo-1,2,3,4-Tetrahydronaphthalene-2-Carboxylate Synthesized via alkaline hydrolysis of a brominated precursor, this analogue replaces the methoxy group with bromine and introduces a methyl group at the 2-position. 80% for the methoxy derivative) .
2.2.2 Adamantyl and Allyl Ester Derivatives
Compounds like adamantyl (R)-2-(2-methylbut-3-en-2-yl)-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate exhibit bulkier ester groups, achieving high enantiomeric purity (up to 99.5% ee) via cobalt-catalyzed asymmetric synthesis. These modifications enhance steric effects and chiral recognition, critical for catalytic applications, but require more complex synthetic routes compared to the simpler methyl ester .
Functional Group Replacements
2.3.1 7-Methoxy-1,2,3,4-Tetrahydronaphthalene-2-Thiol
Replacing the carboxylate ester with a thiol group (CAS listed in ) alters reactivity, enabling disulfide bond formation or metal coordination. However, thiols are prone to oxidation, reducing stability compared to the ester derivative .
2.3.2 tert-Butyl Chlorinated Derivatives Examples like tert-butyl (R)-7-chloro-2-(2-methylbut-3-en-2-yl)-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate introduce chlorine and tert-butyl groups, enhancing hydrophobicity and steric bulk. These derivatives show near-quantitative yields (99%) in synthesis, suggesting superior compatibility with specific reaction conditions .
Biological Activity
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 65844-56-6) is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, featuring both a methoxy group and an ester group, allows for diverse biological activities and applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H16O3
- Molar Mass : 220.26 g/mol
- Physical State : Solid
- Storage Conditions : Refrigerated (2-8°C)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methoxy and ester functional groups can influence the compound's binding affinity to enzymes and receptors. This interaction may modulate biological pathways relevant to various diseases.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : Some studies indicate that this compound could possess antibacterial properties against specific pathogens.
Antioxidant Activity
A study evaluated the antioxidant capacity of various naphthalene derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro compared to control groups. This suggests its potential use in managing oxidative stress-related disorders.
Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6). This supports its role as an anti-inflammatory agent.
Antimicrobial Activity
Research focused on the antibacterial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antioxidant, anti-inflammatory |
| 7-methoxy-1-tetralone | Similar structure without ester group | Moderate antioxidant activity |
| 1,2-dihydroxy-naphthalene derivatives | Variations on naphthalene structure | Enhanced antimicrobial properties |
Q & A
Q. What are the established synthetic routes for Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, and how are yields optimized?
The compound is synthesized via a multi-step process starting with a condensation reaction between 4-methoxyaniline and ethyl 2-oxocyclohexanecarboxylate, catalyzed by p-toluenesulfonic acid in refluxing toluene. Subsequent phosphorylation with POCl₃ yields a chloro intermediate, which is then treated with ammonium carbonate to form the final product. Yields exceeding 80% are achieved through precise control of reaction temperatures, stoichiometry, and purification via recrystallization . Advanced optimization may involve HPLC monitoring of intermediates to minimize side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
¹H/¹³C NMR and FT-IR are essential for structural confirmation. For example, ¹H-NMR peaks at δ 3.80 (s, 3H) and δ 7.42 (dd, J = 7.6 Hz) confirm the methoxy group and aromatic protons, respectively. Purity (>95%) is validated using high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) .
Q. What standard toxicological assessments are recommended for preliminary safety profiling?
Acute toxicity studies in rodents (oral/inhalation routes) and in vitro assays (e.g., Ames test for mutagenicity) are foundational. Systematic reviews recommend adhering to OECD guidelines, with endpoints including hepatic/renal effects and hematological parameters .
Q. How is environmental persistence evaluated for this compound?
Biodegradation assays (OECD 301) and soil adsorption studies (using HPLC-UV) assess environmental fate. Half-life (t₁/₂) in water and soil matrices is calculated under controlled aerobic/anaerobic conditions .
Advanced Research Questions
Q. How can conflicting data on species-specific toxicity be resolved?
Discrepancies between rodent and human cell-based models often arise from metabolic differences (e.g., cytochrome P450 isoforms). Cross-species comparative studies using liver microsomes or transgenic models can clarify metabolic activation pathways. Dose-response modeling and benchmark dose (BMD) analysis further refine risk assessments .
Q. What methodologies address low recovery rates in chromatographic quantification?
Matrix effects in biological samples (e.g., plasma) are mitigated via solid-phase extraction (SPE) with C18 cartridges and isotope-labeled internal standards. Ultra-HPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) enhances sensitivity for trace-level detection (LOQ < 1 ng/mL) .
Q. How are synthetic by-products identified and minimized during scale-up?
Reaction monitoring via in-situ FT-IR and GC-MS detects intermediates like 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine. By-products are minimized using flow chemistry to control exothermic steps and employing Design of Experiments (DoE) for parameter optimization .
Q. What in silico tools predict pharmacokinetic interactions with CYP450 enzymes?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to CYP3A4/2D6. These predictions are validated using hepatic microsome assays and recombinant enzyme inhibition studies .
Q. How do substituent modifications influence biological activity in analogs?
Structure-activity relationship (SAR) studies compare methyl/methoxy positional isomers. For example, replacing the 7-methoxy group with hydroxy reduces blood-brain barrier permeability, as shown in logP calculations and PAMPA assays .
Q. What strategies validate mechanistic hypotheses in neuropharmacology?
Knockout rodent models and siRNA silencing of target receptors (e.g., NMDA or σ-1 receptors) confirm mechanistic pathways. Behavioral assays (e.g., Morris water maze) and ex vivo brain tissue analysis link biochemical changes to functional outcomes .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
